molecular formula C21H13NO4 B2950791 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate CAS No. 622361-35-7

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate

Cat. No.: B2950791
CAS No.: 622361-35-7
M. Wt: 343.338
InChI Key: BQPFWSIAJXCPRM-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its core structure is based on a benzofuranone system, which is a privileged scaffold in drug discovery known for its ability to interact with a variety of biological targets. The (Z)-configured exocyclic double bond at the 2-position, conjugated with a nicotinyl moiety (pyridin-3-yl), creates a planar structure that can effectively occupy the ATP-binding pocket of various kinases. This compound serves as a key intermediate or a lead structure for the synthesis of more complex molecules designed to modulate kinase activity. Research into this and analogous compounds focuses on their potential application in targeting receptor tyrosine kinases and other signaling proteins implicated in oncogenic pathways . The benzoate ester at the 6-position offers a site for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties and binding affinity, making it a versatile tool for structure-activity relationship (SAR) studies . Its primary research value lies in its utility as a prototype for the design and evaluation of novel anticancer therapeutics.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-20-17-9-8-16(25-21(24)15-6-2-1-3-7-15)12-18(17)26-19(20)11-14-5-4-10-22-13-14/h1-13H/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFWSIAJXCPRM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyridinylmethylene group through a condensation reaction. The final step involves esterification to introduce the benzoate group.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Pyridinylmethylene Group: This step involves the condensation of the benzofuran core with pyridine-3-carbaldehyde under basic conditions to form the pyridinylmethylene derivative.

    Esterification: The final step is the esterification of the hydroxyl group with benzoic acid or its derivatives using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate involves its interaction with specific molecular targets. The pyridinylmethylene group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzofuran core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Thiophene and furan derivatives prioritize lipophilicity, favoring membrane permeability .
  • Quinoline Derivatives: Larger aromatic systems (e.g., quinoline) improve π-π stacking but reduce solubility .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Notes Source
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate Benzoate 403.4 Moderate PSA (84 Ų); balanced solubility
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate 403.4 Increased steric hindrance; altered metabolic stability
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 1,3-benzodioxole-5-carboxylate 1,3-Benzodioxole-5-carboxylate 387.3 Higher electron density; potential for CNS activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate Cyclohexanecarboxylate 452.4 (calculated) Enhanced hydrophobicity; limited aqueous solubility

Key Observations :

  • Benzodioxole Esters : The 1,3-benzodioxole group increases electron density, which may enhance binding to receptors involved in oxidative stress pathways .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate is C21H15NO5S. The compound features a benzofuran moiety, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts. The presence of a pyridine ring may contribute to its interaction with biological receptors and enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been extensively studied. Compounds with similar structures have been evaluated using DPPH radical scavenging assays, which indicated significant antioxidant activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. The mechanism often involves the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For example, compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate have demonstrated significant growth inhibition in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The selectivity index against healthy cells suggests a promising therapeutic window for anticancer applications .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 16 µg/mL for S. aureus, showcasing their potential as antimicrobial agents.
  • Cytotoxicity Assays :
    • A panel of cancer cell lines (e.g., HeLa, MCF7) was treated with (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives.
    • The results showed IC50 values ranging from 10 to 30 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Benzofuran Formation : Use a [3,3]-sigmatropic rearrangement/aromatization strategy to construct the benzofuran core, as demonstrated in benzofuran derivatives .

Pyridinyl Methylene Introduction : Employ a condensation reaction between the benzofuran-3-one intermediate and pyridine-3-carbaldehyde under acidic conditions (e.g., acetic acid) to form the Z-configured exocyclic double bond, as seen in structurally analogous thiazolo[3,2-a]pyrimidine systems .

Esterification : React the hydroxyl group at position 6 of the benzofuran with benzoyl chloride in the presence of a base (e.g., NaH/THF) to form the benzoate ester .

  • Key Considerations : Monitor stereochemistry during condensation using NMR (e.g., NOE experiments) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemistry : Confirm the Z-configuration of the pyridinylmethylene group via NOESY NMR (e.g., cross-peaks between the pyridine protons and benzofuran protons) .
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity >95% .
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related benzofuran derivatives .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antioxidant Activity : DPPH radical scavenging assay .
  • Anti-inflammatory Activity : Inhibition of COX-2 enzyme or TNF-α production in macrophage models .
  • Antimicrobial Activity : Microdilution assays against Gram-positive/negative bacteria .
    • Data Interpretation : Compare IC50 values with positive controls (e.g., ascorbic acid for antioxidants) and validate via dose-response curves.

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodological Answer :

Structural Comparison : Identify substituent variations (e.g., methoxy vs. chloro groups) in analogs that may alter electronic or steric properties .

Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability .

Computational Modeling : Perform molecular docking to assess binding affinity differences to target proteins (e.g., COX-2) .

  • Example : A chloro substituent (as in ) may enhance lipophilicity and membrane permeability compared to methoxy groups, explaining higher observed activity .

Q. What strategies optimize the stereochemical control during synthesis?

  • Methodological Answer :

  • Catalytic Control : Use chiral catalysts (e.g., L-proline) in the condensation step to favor Z-isomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring Z-configuration .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature; shorter times may kinetically trap the Z-isomer before isomerization .

Q. How can forced degradation studies inform stability profiles?

  • Methodological Answer :

Stress Conditions : Expose the compound to heat (80°C), UV light, acidic/basic hydrolysis, and oxidative (H2O2) environments .

Analytical Tracking : Use LC-MS to identify degradation products (e.g., benzoic acid from ester hydrolysis or pyridine ring oxidation) .

Stabilization : Recommend storage at −20°C in amber vials under inert atmosphere to prevent photolytic and oxidative degradation .

Q. What methodologies validate structure-activity relationships (SAR) for analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzofuran (e.g., 6-position ester groups) and pyridine (e.g., electron-withdrawing groups) .
  • Biological Testing : Corrogate bioactivity data (e.g., IC50 values) with electronic (Hammett σ) and lipophilic (logP) parameters .
  • Statistical Analysis : Use multivariate regression to quantify contributions of substituent properties to activity .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Sigmatropic rearrangement, condensation
Stereochemical Analysis NOESY NMR, X-ray crystallography
Bioactivity Screening DPPH, COX-2 inhibition, antimicrobial assays
Degradation Studies LC-MS, stress testing
SAR Validation Molecular docking, multivariate regression

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